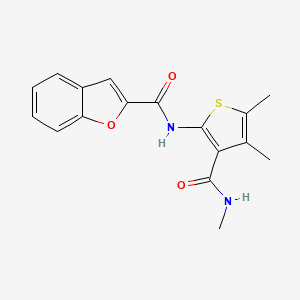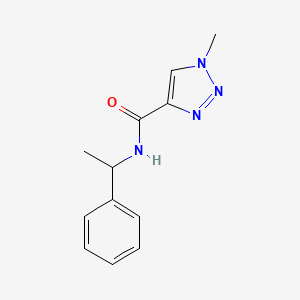
1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . A one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, which might be similar to the compound . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Scientific Research Applications
Antimicrobial Applications
The research conducted by Pokhodylo et al. (2021) on novel 1H-1,2,3-triazole-4-carboxamides, including those substituted at the 5-position, demonstrates significant antimicrobial activities against a range of primary pathogens, including both Gram-positive and Gram-negative bacterial strains, as well as pathogenic yeast strains like Candida albicans. These compounds showed selective action with moderate to good activities, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Antitumor Activity
Kini et al. (1989) explored the antitumor and antiviral activities of ribavirin imidates and amidines based on the 1,2,4-triazole structure, revealing significant in vivo activity against murine leukemia L1210. This study illustrates the potential of triazole derivatives in the development of new therapeutic agents for treating cancer and viral infections (Kini, Robins, & Avery, 1989).
Catalytic Applications
Saleem et al. (2013) synthesized half-sandwich Ruthenium(II) complexes with 1H-1,2,3-triazole-based ligands, demonstrating their efficacy in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes, characterized by a pseudo-octahedral "piano-stool" structure, showed that the catalytic processes are more efficient when N(2) of the triazole is involved in coordination with Ruthenium. This research opens avenues for utilizing triazole derivatives in catalysis, especially for alcohol oxidation and ketone hydrogenation processes (Saleem et al., 2013).
properties
IUPAC Name |
1-methyl-N-(1-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(10-6-4-3-5-7-10)13-12(17)11-8-16(2)15-14-11/h3-9H,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAPUVQTKAGDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide](/img/structure/B2796958.png)
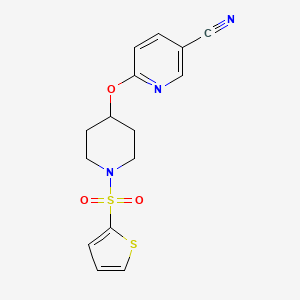
![N-(furan-2-ylmethyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2796960.png)
![3-(2-Chlorophenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2796962.png)

![6-Bromo-7-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B2796964.png)
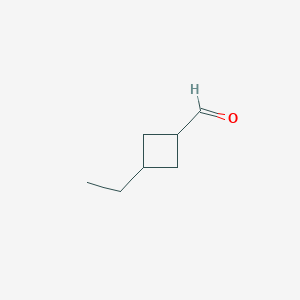

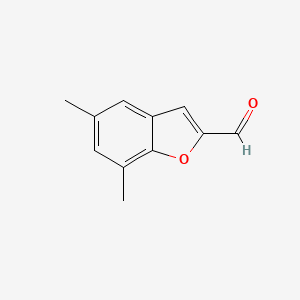
![8-(4-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2796972.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2796976.png)
![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2796977.png)
